molecular formula C12H14O3 B14255266 Ethyl 4-hydroxy-4-phenylbut-2-enoate CAS No. 169694-07-9

Ethyl 4-hydroxy-4-phenylbut-2-enoate

Cat. No.: B14255266
CAS No.: 169694-07-9
M. Wt: 206.24 g/mol
InChI Key: OFRHMGVEWXXDBG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of butenoic acid and features a phenyl group and a hydroxy group attached to the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxobut-2-enoate with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds via a Grignard reaction, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the ethyl 4-oxobut-2-enoate to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-4-phenylbut-2-enoate.

    Reduction: Formation of ethyl 4-hydroxy-4-phenylbutanoate.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 4-hydroxy-4-phenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Additionally, the phenyl group enhances its ability to interact with biological membranes and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Ethyl 4-hydroxy-4-phenylbut-2-enoate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its hydroxy group, which imparts specific chemical and biological properties.

Properties

CAS No.

169694-07-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 4-hydroxy-4-phenylbut-2-enoate

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9,11,13H,2H2,1H3

InChI Key

OFRHMGVEWXXDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C1=CC=CC=C1)O

Origin of Product

United States

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